molecular formula C9H10N4 B1430107 [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride CAS No. 1016794-97-0

[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride

Cat. No.: B1430107
CAS No.: 1016794-97-0
M. Wt: 174.20 g/mol
InChI Key: CTECDWWQYWVAQO-UHFFFAOYSA-N
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Description

[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are known for their wide range of biological and pharmacological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves multi-step chemical modifications . The process typically starts with the conversion of a compound (like 3-bromobenzoic acid) into its derivative (like methyl-3-bromobenzoate), which is then transformed into another derivative (like 3-bromobenzohydrazide). The final step involves the cyclization of the intermediate compound, producing the 1,2,4-triazole derivative .


Molecular Structure Analysis

The molecular structure of This compound and similar compounds is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involving This compound and similar compounds are complex and involve multiple steps . The reactions are typically characterized by the formation of new bonds and the breaking of existing ones .


Physical and Chemical Properties Analysis

The physical and chemical properties of This compound and similar compounds are determined by various factors, including their molecular structure and the nature of the atoms and bonds within the molecule .

Scientific Research Applications

Synthesis and Antimicrobial Activities

[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride and its derivatives have been studied for their potential in synthesizing new compounds with antimicrobial properties. For instance, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives, including compounds related to this compound. These compounds demonstrated good to moderate antimicrobial activities against test microorganisms (Bektaş et al., 2007).

Structural Studies and Polymer Formation

The molecule's structural flexibility allows it to form complex molecular structures. Li et al. (2012) discussed the synthesis of a compound with a similar molecular structure that forms two-dimensional networks via hydrogen bonds, demonstrating the molecule's potential in creating intricate molecular architectures (Li et al., 2012).

Multicomponent Synthesis Approaches

The compound has been used in multicomponent synthesis approaches. Sujatha et al. (2018) employed a simple, atom-economical, and multicomponent approach using a similar triazole structure to synthesize new compounds, highlighting the molecule's versatility in efficient synthetic processes (Sujatha et al., 2018).

Formation of Complex Molecular Structures

Compounds with structures similar to this compound have been studied for their ability to form complex molecular structures. For example, Bayrak et al. (2009) synthesized new 1,2,4-triazoles, their Mannich and Schiff bases, demonstrating the molecule's utility in forming diverse molecular structures with potential applications in medicinal chemistry (Bayrak et al., 2009).

Biological Studies

The derivative structures of this compound have been characterized for potential biological applications. Holla et al. (2006) synthesized and characterized triazolothiadiazines and triazolothiadiazoles containing similar moieties and evaluated their antibacterial and insecticidal activities (Holla et al., 2006).

Antimicrobial Behavior

The compound and its derivatives have been explored for their antimicrobial properties. Rameshbabu et al. (2019) synthesized and screened compounds for antimicrobial behavior, showing the compound's relevance in developing new antimicrobial agents (Rameshbabu et al., 2019).

Fluorescent Chemosensor Development

Derivatives of this compound have been used in designing fluorescent chemosensors. Iniya et al. (2014) developed an efficient fluorescent chemosensor based on a triazole derivative for detecting Zn2+ ions, highlighting its application in bioimaging (Iniya et al., 2014).

Safety and Hazards

The safety and hazards associated with [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride and similar compounds depend on various factors, including their chemical structure and the conditions under which they are handled and used .

Future Directions

The future directions for research on [(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride and similar compounds include further investigation of their biological and pharmacological activities, as well as the development of more effective and potent derivatives .

Biochemical Analysis

Biochemical Properties

[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of certain enzymes, such as topoisomerase IV, which is essential for DNA replication and cell division . The compound’s interaction with this enzyme involves binding to its catalytic domain, thereby preventing the enzyme from performing its function. Additionally, this compound has been found to interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, its binding to topoisomerase IV results in enzyme inhibition, which disrupts DNA replication and cell division . Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular processes, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been found to inhibit key metabolic enzymes, leading to changes in the production and utilization of metabolites . Additionally, it can affect the levels of specific metabolites, such as ATP and NADH, which are essential for cellular energy production and redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Properties

IUPAC Name

(4-phenyl-1,2,4-triazol-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c10-6-9-12-11-7-13(9)8-4-2-1-3-5-8/h1-5,7H,6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTECDWWQYWVAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NN=C2CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016794-97-0
Record name (4-phenyl-4H-1,2,4-triazol-3-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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